5-Acetyl-2-chlorophenylboronic acid
Overview
Description
5-Acetyl-2-chlorophenylboronic acid is an organic compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 g/mol . This compound is characterized by the presence of a boronic acid group (B(OH)2) attached to a benzene ring, which also bears an acetyl group (CH3CO-) at the fifth position and a chlorine atom at the second position . It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Mode of Action
5-Acetyl-2-chlorophenylboronic acid is a type of arylboronic acid, which can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst. This property makes it a potential building block for the synthesis of complex organic molecules, including potential drug candidates.
Biochemical Pathways
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the organic halide it is coupled with in Suzuki-Miyaura reactions. The resulting compound could have a variety of effects depending on its structure and the biological targets it interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at a temperature between 2-8°C . Moreover, the compound’s reactivity in Suzuki-Miyaura reactions could be affected by factors such as temperature, pH, and the presence of a suitable catalyst.
Biochemical Analysis
Biochemical Properties
5-Acetyl-2-chlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The boronic acid group in this compound allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, its ability to form covalent bonds with diols can impact the function of enzymes and proteins that play a role in these cellular processes. Additionally, this compound may alter the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid group. This group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, allowing this compound to act as an enzyme inhibitor or activator. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The boronic acid group allows it to participate in reactions that modify metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can impact its activity and function, influencing various cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-chlorophenylboronic acid typically involves multi-step processes starting from readily available precursors. One common method involves the borylation of 5-acetyl-2-chlorophenyl halides using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an organic halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
5-Acetyl-2-chlorophenylboronic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
5-Acetyl-2-chlorophenylboronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the benzene ring, which provide distinct electronic and steric properties. These substituents enhance its reactivity in Suzuki-Miyaura coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(5-acetyl-2-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQVMHOGNFKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376839 | |
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022922-17-3 | |
Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.